5'-O-Benzoyl Ribavirin
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6/c16-12(22)13-17-7-19(18-13)14-11(21)10(20)9(25-14)6-24-15(23)8-4-2-1-3-5-8/h1-5,7,9-11,14,20-21H,6H2,(H2,16,22)/t9-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCVOGPUXOBQKK-ZHSDAYTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=N3)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=N3)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167381 | |
| Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58151-90-9 | |
| Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58151-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribavirin 5'-benzoyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058151909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIBAVIRIN 5'-BENZOYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4P8EPH7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Regioselective Synthesis of 5'-O-Benzoyl Ribavirin
Executive Summary
Ribavirin, a guanosine analog, is a cornerstone of antiviral therapy, exhibiting broad-spectrum activity against a range of RNA and DNA viruses. The strategic modification of its ribofuranosyl moiety is a key area of research for developing prodrugs with enhanced pharmacokinetic properties or for creating intermediates for further derivatization. This guide provides a comprehensive, in-depth technical overview of the synthesis of 5'-O-Benzoyl Ribavirin, a critical derivative. We will explore the underlying principles of regioselective acylation, provide a self-validating, step-by-step experimental protocol, and detail the necessary analytical methods for structural confirmation and purity assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to master this essential synthetic transformation.
Introduction: The Rationale for Selective Benzoylation
The Therapeutic Significance of Ribavirin
Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) functions as a prodrug that, once phosphorylated by cellular kinases, interferes with viral replication through multiple mechanisms.[1][2] These include the inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular GTP pools, and direct incorporation into viral RNA, inducing lethal mutagenesis.[1][3] Its importance in combination therapies, particularly for Hepatitis C, has cemented its place in the antiviral pharmacopeia.[4]
Why 5'-O-Benzoylation? Prodrug and Synthetic Applications
The modification of Ribavirin's hydroxyl groups is a common strategy to modulate its properties. The introduction of a benzoyl group at the 5'-position serves two primary purposes:
-
Prodrug Development: The lipophilic benzoyl moiety can enhance the molecule's ability to cross cell membranes, potentially improving its oral bioavailability and pharmacokinetic profile. Once inside the cell, endogenous esterases can cleave the benzoyl group to release the active Ribavirin.
-
Synthetic Intermediate: The 5'-O-benzoyl group acts as a robust protecting group for the primary hydroxyl function. This allows for selective chemical modifications at the secondary 2'- and 3'-hydroxyl positions without interference from the more reactive 5'-hydroxyl group.
The Challenge: Regioselectivity in Polyhydroxylated Systems
The ribose moiety of Ribavirin possesses three hydroxyl groups: a primary hydroxyl at the 5'-position and two secondary hydroxyls at the 2'- and 3'-positions. The central challenge in the synthesis of 5'-O-Benzoyl Ribavirin is to direct the acylation exclusively to the 5'-position, avoiding the formation of di- and tri-benzoylated byproducts. Achieving this high degree of regioselectivity is paramount for ensuring a high yield of the desired product and simplifying subsequent purification.
Synthetic Strategy: Mastering Regioselective Benzoylation
Exploiting Inherent Reactivity: Steric and Electronic Factors
The successful regioselective benzoylation of Ribavirin hinges on the inherent differences in the reactivity of its hydroxyl groups. The 5'-hydroxyl is a primary alcohol, which is sterically less hindered and generally more nucleophilic than the secondary 2'- and 3'-hydroxyls.[5] This difference in reactivity can be exploited under carefully controlled reaction conditions to favor mono-substitution at the primary position.
The Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. Pyridine serves a dual role: it acts as a base to deprotonate the 5'-hydroxyl group, increasing its nucleophilicity, and it also functions as a nucleophilic catalyst. The pyridine nitrogen attacks the electrophilic carbonyl carbon of benzoyl chloride to form a highly reactive N-benzoylpyridinium intermediate. This intermediate is then readily attacked by the primary alkoxide of Ribavirin, leading to the formation of the 5'-O-benzoyl ester and regenerating the pyridine catalyst. The pyridine also serves to scavenge the HCl byproduct generated during the reaction.
Visualization of the Synthetic Pathway
The overall transformation from Ribavirin to its 5'-O-benzoylated derivative is illustrated below.
Caption: Reaction scheme for the synthesis of 5'-O-Benzoyl Ribavirin.
Detailed Experimental Protocol
This protocol is designed to be self-validating through rigorous in-process monitoring, ensuring reproducibility and high purity of the final product.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Ribavirin | ≥98% | Sigma-Aldrich | Dry in vacuum oven at 40°C for 4h before use. |
| Pyridine | Anhydrous, 99.8% | Acros Organics | Store over molecular sieves. |
| Benzoyl Chloride | 99% | Alfa Aesar | Use freshly opened bottle or redistill. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For chromatography. |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific | For chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For TLC and work-up. |
| Hexanes | ACS Grade | VWR | For TLC and work-up. |
| Saturated NaHCO₃ | - | Lab Prepared | For aqueous work-up. |
| Brine | - | Lab Prepared | For aqueous work-up. |
| Anhydrous MgSO₄ | - | Lab Prepared | For drying organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Ribavirin (2.44 g, 10.0 mmol).
-
Dissolution: Add anhydrous pyridine (50 mL) to the flask. Stir the suspension at room temperature under a nitrogen atmosphere until all the Ribavirin has dissolved (this may take some time).
-
Cooling: Cool the resulting clear, colorless solution to 0°C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add benzoyl chloride (1.28 mL, 1.1 eq, 11.0 mmol) dropwise to the cold solution over a period of 15 minutes using a syringe. A white precipitate (pyridinium hydrochloride) will form during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring (In-Process Control): Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a mobile phase of 10% Methanol in Dichloromethane. Visualize spots using a UV lamp (254 nm) and by staining with potassium permanganate. The starting material (Ribavirin) is highly polar and will have a low Rf value. The desired product will have a higher Rf value. The reaction is complete when the Ribavirin spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 10 mL of cold water to quench any remaining benzoyl chloride.
-
Solvent Removal: Remove the pyridine under reduced pressure using a rotary evaporator (ensure the water bath temperature does not exceed 40°C).
-
Aqueous Work-up: Dissolve the resulting oily residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove excess benzoic acid, and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude white foam or solid.
Purification and Characterization
Purification by Flash Column Chromatography
The crude product is purified by flash column chromatography on silica gel.
-
Column Packing: Pack a column with silica gel using a slurry method with 2% Methanol in Dichloromethane.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of 2% to 7% Methanol in Dichloromethane. The desired product, 5'-O-Benzoyl Ribavirin, will typically elute before any potential di-benzoylated byproducts.
-
Fraction Collection: Collect fractions and analyze by TLC. Pool the fractions containing the pure product and concentrate under reduced pressure to yield 5'-O-Benzoyl Ribavirin as a white solid.
Structural Elucidation and Purity Assessment
The identity and purity of the final compound must be confirmed by spectroscopic methods.
Table 2: Key Spectroscopic Data for 5'-O-Benzoyl Ribavirin
| Method | Parameter | Expected Result |
| ¹H NMR | Aromatic Protons | Multiplets between δ 7.4-8.1 ppm (from benzoyl group) |
| H-1' (Anomeric) | Singlet or doublet around δ 5.9-6.1 ppm | |
| H-5'a, H-5'b | Downfield shift to ~δ 4.5-4.7 ppm (compared to Ribavirin ~3.7 ppm) | |
| ¹³C NMR | Carbonyl Carbon | Signal around δ 166 ppm |
| Aromatic Carbons | Signals between δ 128-134 ppm | |
| C-5' Carbon | Downfield shift compared to Ribavirin | |
| Mass Spec. | [M+H]⁺ | Calculated for C₁₅H₁₇N₄O₆⁺: 349.11 |
| (ESI+) | [M+Na]⁺ | Calculated for C₁₅H₁₆N₄O₆Na⁺: 371.10[6] |
Note: NMR shifts are approximate and depend on the solvent used (e.g., DMSO-d₆ or CD₃OD).[7]
Workflow and Data Summary
Experimental Workflow Diagram
The entire process from setup to final product characterization is outlined in the following workflow.
Caption: Step-by-step experimental workflow for the synthesis and analysis.
Expected Yield and Purity
| Parameter | Result |
| Appearance | White crystalline solid |
| Typical Yield | 75-85% |
| Purity (HPLC) | >98% |
| Molecular Formula | C₁₅H₁₆N₄O₆[8] |
| Molecular Weight | 348.31 g/mol [8] |
Troubleshooting and Field Insights
-
Issue: Low Yield.
-
Cause: Incomplete reaction or moisture in the reaction.
-
Solution: Ensure all reagents and glassware are scrupulously dry. Monitor the reaction until the starting material is fully consumed. Use freshly opened or distilled benzoyl chloride.
-
-
Issue: Formation of Di- and Tri-benzoylated Products.
-
Cause: Excess benzoyl chloride, elevated reaction temperature, or prolonged reaction time.
-
Solution: Use only a slight excess (1.05-1.1 eq) of benzoyl chloride. Maintain the initial reaction temperature at 0°C and carefully monitor the reaction by TLC to avoid over-reaction.
-
-
Issue: Difficult Purification.
-
Cause: Close Rf values of product and byproducts.
-
Solution: Use a fine mesh silica gel (230-400) and a slow, shallow gradient during column chromatography for better separation.
-
Conclusion
The regioselective synthesis of 5'-O-Benzoyl Ribavirin is a readily achievable and crucial transformation for the development of Ribavirin-based therapeutics and synthetic intermediates. By leveraging the enhanced reactivity of the primary 5'-hydroxyl group and employing carefully controlled reaction conditions, high yields of the desired mono-substituted product can be reliably obtained. The robust protocol detailed in this guide, complete with in-process controls and thorough characterization, provides a solid foundation for researchers to confidently produce this valuable compound.
References
- Synthesis of 5'-nor carbocyclic ribavirin. (n.d.). PubMed.
-
Palumbo, F., et al. (2020). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Molecules. Available at: [Link]
- Process for the preparation of ribavirin. (2003). Google Patents.
-
El-Gazzar, M. G., et al. (2020). Synthesis of ribavirin 1,2,3- and 1,2,4-triazolyl analogs with changes at the amide and cytotoxicity in breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
- Process for the preparation of L-ribavirin. (2007). Google Patents.
-
Ribavirin. (n.d.). PubChem, National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
Janjic, J. (2018). Ribavirin Chemistry. News-Medical. Retrieved January 31, 2026, from [Link]
-
Perales, C., et al. (2012). The application and mechanism of action of ribavirin in therapy of hepatitis C. PMC, National Institutes of Health. Available at: [Link]
- Process for the preparation of ribavirin. (2003). Google Patents.
-
Cosson, F., et al. (2020). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kini, G. D., et al. (1990). Synthesis, structure, and antiparasitic activity of sulfamoyl derivatives of ribavirin. Journal of Medicinal Chemistry. Available at: [Link]
-
RIBAVIRIN 5'-BENZOYL. (n.d.). Global Substance Registration System (GSRS). Retrieved January 31, 2026, from [Link]
-
Deval, J. (2011). Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides. PubMed. Retrieved January 31, 2026, from [Link]
-
Saladino, R., et al. (2012). Selective Acylation of Nucleosides, Nucleotides and Glycerol-3-phosphocholine in Water. UCL Discovery. Available at: [Link]
-
Tekwani, D. R. (2008). Thematic Use of Ribavirin To Illustrate NMR Principles and Techniques. Journal of Chemical Education. Available at: [Link]
- Compositions for the treatment of HCV. (2012). Google Patents.
-
Saladino, R., et al. (2012). Selective Acylation of Nucleosides, Nucleotides, and Glycerol-3-phosphocholine in Water. Chemistry – A European Journal. Available at: [Link]
-
Kumar, A., et al. (2010). Chemoselective Acylation of Nucleosides. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2020). Regioselective Deacetylation in Nucleosides and Derivatives. PMC, National Institutes of Health. Available at: [Link]
-
Simmler, C., et al. (2021). Plain 1 H nuclear magnetic resonance analysis streamlines the quality control of antiviral favipiravir and congeneric World Health Organization essential medicines. Magnetic Resonance in Chemistry. Available at: [Link]
Sources
- 1. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE202012013074U1 - Compositions for the treatment of HCV - Google Patents [patents.google.com]
- 3. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [gsrs.ncats.nih.gov]
5'-O-Benzoyl Ribavirin as a prodrug of Ribavirin
Class: Nucleoside Ester Prodrug Parent Compound: Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) Primary Application: Antiviral Pharmacokinetic Modulation
Executive Summary
This technical guide details the design, synthesis, and pharmacological profile of 5'-O-Benzoyl Ribavirin , a lipophilic ester prodrug of the broad-spectrum antiviral Ribavirin. While Ribavirin remains a cornerstone in the treatment of Hepatitis C (HCV) and Respiratory Syncytial Virus (RSV), its clinical utility is hampered by dose-limiting hemolytic anemia caused by accumulation in erythrocytes.
The 5'-O-benzoyl modification serves a dual purpose:
-
Lipophilicity Enhancement: It increases the logP, facilitating passive diffusion across the intestinal epithelium and potentially altering tissue distribution.
-
Metabolic Gating: By capping the 5'-hydroxyl group, the prodrug prevents immediate phosphorylation by adenosine kinase in the periphery, thereby delaying "metabolic trapping" until esterase-mediated hydrolysis occurs (primarily in the liver).
Molecular Rationale & Design
The Ribavirin Paradox
Ribavirin is a water-soluble guanosine analog.[1] Its primary metabolic activation requires phosphorylation at the 5'-position to form Ribavirin Monophosphate (RMP), eventually yielding the active triphosphate (RTP).
-
Solution (5'-O-Benzoyl Strategy): The 5'-benzoyl ester is not a substrate for adenosine kinase. It must first be hydrolyzed by carboxylesterases (CES). Since the liver expresses high levels of CES1, this design aims to bias bioactivation toward the hepatocyte, potentially sparing erythrocytes.
Structural Properties
| Property | Ribavirin (Parent) | 5'-O-Benzoyl Ribavirin (Prodrug) |
| Formula | C₈H₁₂N₄O₅ | C₁₅H₁₆N₄O₆ |
| MW | 244.21 g/mol | 348.31 g/mol |
| Solubility | Highly Hydrophilic (Water soluble) | Lipophilic (Organic solvent soluble) |
| Metabolic State | Substrate for Kinases | Non-substrate for Kinases (until cleavage) |
| Primary Target | Broad Tissue Distribution | Liver-Targeted (via First-Pass Hydrolysis) |
Synthetic Chemistry: Regioselective Synthesis
Synthesizing 5'-O-Benzoyl Ribavirin requires distinguishing the primary 5'-hydroxyl from the secondary 2' and 3'-hydroxyls. Direct benzoylation often yields a mixture of mono-, di-, and tri-benzoates.
Recommended Route: The Acetonide Protection Strategy
This protocol ensures high regioselectivity by locking the 2' and 3' positions before benzoylation.
Workflow Diagram (DOT)
Figure 1: Synthetic pathway utilizing acetonide protection to ensure 5'-regioselectivity.
Detailed Experimental Protocol
Step 1: 2',3'-O-Isopropylidene Protection
-
Suspend Ribavirin (10 mmol) in dry acetone (50 mL).
-
Add p-toluenesulfonic acid (pTsOH) (1.2 eq) as a catalyst.
-
Stir at room temperature for 4–6 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM).
-
Neutralize with triethylamine, concentrate in vacuo.
-
Result: Quantitative yield of the acetonide intermediate.
Step 2: 5'-O-Benzoylation
-
Dissolve the acetonide intermediate in anhydrous pyridine (20 mL) under Nitrogen atmosphere.
-
Cool to 0°C in an ice bath.
-
Add Benzoyl Chloride (BzCl) (1.1 eq) dropwise over 15 minutes.
-
Allow to warm to room temperature and stir for 3 hours.
-
Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with 1N HCl (to remove pyridine), NaHCO₃, and Brine.
-
Dry over Na₂SO₄ and concentrate.
Step 3: Acidic Deprotection
-
Dissolve the benzoylated intermediate in a mixture of TFA/Water (9:1) or 80% Acetic Acid.
-
Stir at 0°C to Room Temp for 2 hours. Note: Benzoyl esters are stable in acid; acetonides are not.
-
Evaporate solvents under reduced pressure. Co-evaporate with toluene to remove traces of acid.
-
Purification: Recrystallize from Ethanol/Ether or purify via Flash Column Chromatography (DCM:MeOH gradient).
Mechanism of Bioactivation
The efficacy of 5'-O-Benzoyl Ribavirin relies on a precise "activation cascade." It is inactive as an antiviral until the benzoyl group is removed.
The Activation Pathway
-
Absorption: The prodrug crosses the gut wall (passive diffusion).
-
First-Pass Metabolism: Hepatic Carboxylesterases (CES1) cleave the ester bond.
-
Intracellular Trapping: The liberated Ribavirin is phosphorylated by Adenosine Kinase (AK) to Ribavirin-MP.
-
Action: Ribavirin-TP inhibits IMP Dehydrogenase (IMPDH) and causes lethal mutagenesis in viral RNA.
Bioactivation Signaling Diagram (DOT)
Figure 2: Metabolic activation cascade from prodrug to active triphosphate.
Pharmacokinetics & Stability Assays
To validate the prodrug, researchers must characterize its stability. The goal is moderate stability in plasma (to reach the liver) and rapid conversion within the liver.
In Vitro Stability Protocol
Objective: Determine the half-life (
Materials:
-
Pooled Human Plasma.
-
Human Liver Microsomes (HLM).
-
HPLC-UV or LC-MS/MS system.
Procedure:
-
Preparation: Prepare a 10 mM stock solution of 5'-O-Benzoyl Ribavirin in DMSO.
-
Incubation: Spike plasma or HLM (1 mg protein/mL) with the prodrug (final conc. 10 µM). Incubate at 37°C.
-
Sampling: Aliquot 100 µL at
minutes. -
Quenching: Add 300 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000g for 5 min.
-
Analysis: Inject supernatant into HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient Water/Acetonitrile (+0.1% Formic Acid).
-
Detection: UV at 207 nm (Ribavirin) and 254 nm (Benzoyl moiety).
-
Data Interpretation:
-
Plot
vs. time. -
Slope
determines half-life: . -
Target Profile: Plasma
min; Liver Microsome min.
References
-
Sidwell, R. W., et al. (1972). Broad-spectrum antiviral activity of Virazole: 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide. Science, 177(4050), 705-706. Link
-
Graci, J. D., & Cameron, C. E. (2006). Mechanisms of action of ribavirin against distinct viruses. Reviews in Medical Virology, 16(1), 37-48. Link
-
Gish, R. G. (2006). Treating HCV with ribavirin analogues and ribavirin-like molecules. Journal of Antimicrobial Chemotherapy, 57(1), 8-13. Link
-
Lau, J. Y., et al. (2002). Mechanism of action of ribavirin in the combination treatment of chronic HCV infection. Hepatology, 35(5), 1002-1009. Link
- Wu, J. Z., et al. (2005). Viramidine, a prodrug of ribavirin, targets the liver and reduces anemia. Gastroenterology, 129(5).
Sources
Strategic Lipophilicity: The Role of Benzoyl Moieties in Ribavirin Prodrug Design
Executive Summary
Ribavirin (RBV) remains a cornerstone of broad-spectrum antiviral therapy (HCV, RSV, Lassa fever), yet its clinical utility is severely hampered by a paradoxical pharmacokinetic profile: it accumulates in erythrocytes (causing hemolytic anemia) while struggling to achieve sustained therapeutic concentrations in the liver without high dosing.
This technical guide analyzes the Benzoyl Group (Benzoate) as a critical medicinal chemistry tool to resolve this paradox. Unlike the amidine-based prodrug Taribavirin (which relies on adenosine deaminase), benzoyl-ribavirin derivatives utilize a lipophilic masking strategy . By esterifying the hydrophilic hydroxyl groups (specifically the 5'-OH), the benzoyl moiety alters the drug’s partition coefficient (LogP), evades the equilibrative nucleoside transporter 1 (ENT1) responsible for erythrocyte uptake, and exploits hepatic carboxylesterases (CES1) for site-specific activation.
Part 1: The Physicochemical Pivot
The "Erythrocyte Trap" Mechanism
To understand the role of the benzoyl group, one must first quantify the failure mode of the parent drug. Ribavirin is highly hydrophilic (LogP
-
In Hepatocytes: RBV is phosphorylated to Ribavirin Triphosphate (RTP), the active antiviral agent.
-
In Erythrocytes (RBCs): RBV enters via ENT1 and is phosphorylated to RTP. However, RBCs lack the phosphatase enzymes necessary to degrade RTP.[1] The triphosphate accumulates, depletes ATP, and causes oxidative stress, leading to membrane rupture (hemolysis).
The Benzoyl Solution: Lipophilic Masking
The introduction of a benzoyl group (C6H5CO-) transforms the pharmacophore.
-
LogP Shift: Benzoylation shifts the LogP from negative (hydrophilic) to positive (lipophilic). A 5'-O-benzoyl derivative or 2',3',5'-tri-O-benzoyl derivative significantly increases membrane permeability via passive diffusion while reducing affinity for ENT1.
-
Steric Bulk: The planar, bulky phenyl ring prevents the prodrug from fitting into the substrate pocket of ENT1, effectively "locking" the drug out of the red blood cells.
Data Comparison: Parent vs. Prodrug
Table 1: Physicochemical and Biological Comparison
| Feature | Ribavirin (Parent) | Benzoyl-Ribavirin (Prodrug) |
| Primary Uptake | ENT1 Transporter (Active/Facilitated) | Passive Diffusion / Lymphatic |
| RBC Accumulation | High (Trapped as RTP) | Low (Excluded by size/lipophilicity) |
| Liver Targeting | Moderate (First-pass extraction) | High (Lipophilic hepatotropism) |
| Activation Enzyme | Adenosine Kinase (Phosphorylation) | Carboxylesterase 1 (CES1) (Hydrolysis) |
| Solubility | Water-soluble | Lipid-soluble (suitable for LNP/SEDDS) |
Part 2: Mechanistic Activation Pathway
The efficacy of a benzoyl prodrug hinges on bioactivation . The benzoyl ester bond is chemically stable in storage but enzymatically labile in the presence of esterases.
The Hydrolysis Cascade
The liver is rich in Carboxylesterase 1 (CES1) . Upon entering the hepatocyte, the benzoyl group is cleaved, releasing free Ribavirin exactly where HCV replication occurs.
Diagram 1: The Selective Activation Pathway This diagram contrasts the "Trap" pathway in RBCs with the "Target" pathway in the Liver, mediated by the benzoyl group.
Caption: The benzoyl moiety (blue) prevents ENT1 uptake in RBCs (red path) while facilitating passive entry and esterase activation in the liver (green path).
Part 3: Synthesis & Experimental Protocols
Synthesis of 5'-O-Benzoyl Ribavirin
Regioselective benzoylation is critical. The 5'-OH is the primary target for phosphorylation; masking it prevents premature activation.
Reagents:
-
Ribavirin (High Purity)
-
Benzoyl Chloride (BzCl)
-
Pyridine (Solvent & Acid Scavenger)[2]
-
Dichloromethane (DCM) for extraction
Protocol:
-
Dissolution: Dissolve 10 mmol of Ribavirin in 20 mL of anhydrous pyridine under nitrogen atmosphere.
-
Addition: Cool to 0°C. Add 11 mmol (1.1 eq) of Benzoyl Chloride dropwise over 30 minutes. Note: Controlling stoichiometry is vital to avoid 2',3'-di-O-benzoyl byproducts.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4-6 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Quenching: Add 5 mL of ice water to quench unreacted BzCl.
-
Extraction: Evaporate pyridine under reduced pressure. Resuspend residue in DCM and wash with saturated NaHCO3 (to remove benzoic acid) and brine.
-
Purification: Flash column chromatography (Silica gel, gradient MeOH/DCM).
Workflow: Synthesis & Validation
The following workflow ensures the synthesized prodrug meets the "Erythrocyte Evasion" criteria.
Caption: End-to-end workflow from chemical synthesis to biological validation of the "Erythrocyte Evasion" hypothesis.
Part 4: Validation Protocols (Self-Validating Systems)
Plasma Stability & Hydrolysis Assay
This assay validates that the benzoyl group is stable enough to survive the blood but labile enough to release the drug in the liver.
-
Rationale: Rodent plasma often contains high esterase activity compared to human plasma. It is critical to test in Human Plasma early to avoid false negatives in stability.
-
Method:
-
Prepare 100 µM stock of Benzoyl-Ribavirin in DMSO.
-
Spike into pooled Human Plasma (pre-warmed to 37°C) to a final concentration of 1 µM.
-
Aliquots taken at 0, 15, 30, 60, and 120 mins.
-
Quench: Add cold Acetonitrile (ACN) containing Internal Standard (IS). Vortex and centrifuge.
-
Analysis: LC-MS/MS monitoring the transition of Prodrug (Parent) and Ribavirin (Daughter).
-
-
Acceptance Criteria:
in plasma should be >30 mins (to allow liver uptake) but <4 hours (to ensure bioavailability).
RBC Partitioning Assay
The definitive test for the "Erythrocyte Trap."
-
Method:
-
Incubate fresh whole human blood with 10 µM Prodrug vs. 10 µM Ribavirin (Control) for 1 hour at 37°C.
-
Centrifuge to separate Plasma and RBCs.
-
Wash RBCs 3x with cold PBS.
-
Lyse RBCs and extract.
-
Quantify drug concentration in Lysate vs. Plasma.
-
-
Result: Ribavirin will show RBC:Plasma ratio > 1.0 (Accumulation). Benzoyl-Ribavirin should show ratio < 0.2 (Exclusion).
References
-
Guo, H., et al. (2015). "Strategies for ribavirin prodrugs and delivery systems for reducing the side-effect hemolysis and enhancing their therapeutic effect."[3] Journal of Controlled Release.
-
Lin, D., Peng, Y., & Zhang, Y. (2010). "Synthesis of Ribavirin Derivatives."[2] Journal of South China University of Technology.
-
Wu, J. Z., et al. (2005). "Ribavirin, viramidine and adenosine-deaminase-catalysed drug activation: implication for nucleoside prodrug design." Journal of Antimicrobial Chemotherapy.
-
Feld, J. J., et al. (2010). "Ribavirin revisited in the era of direct-acting antiviral therapy." Hepatology.
-
Deiana, M., et al. (2018). "Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives."[4] Molecules.
Sources
- 1. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Ribavirin Derivatives [zrb.bjb.scut.edu.cn]
- 3. Strategies for ribavirin prodrugs and delivery systems for reducing the side-effect hemolysis and enhancing their therapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Comprehensive Characterization of 5'-O-Benzoyl Ribavirin
Analytical Protocols for Impurity Profiling and Prodrug Development
Introduction & Scientific Context
5'-O-Benzoyl Ribavirin (CAS: 58151-90-9) is a critical derivative of the broad-spectrum antiviral Ribavirin. In drug development, it serves two primary roles:
-
Key Synthetic Intermediate: It is frequently generated during the regioselective protection/deprotection strategies in nucleoside synthesis. Incomplete hydrolysis of this intermediate results in its presence as a process-related impurity in the final Active Pharmaceutical Ingredient (API).
-
Lipophilic Prodrug Candidate: The addition of a benzoyl moiety at the 5'-position significantly alters the physicochemical profile of Ribavirin (LogP ~ -1.8), increasing lipophilicity and potentially enhancing cellular uptake or altering pharmacokinetics.
Characterizing this molecule requires a distinct analytical approach compared to the parent Ribavirin. While Ribavirin is highly polar and often requires HILIC or ion-pairing chromatography, 5'-O-Benzoyl Ribavirin possesses a chromophore (benzoyl group) and increased hydrophobicity, allowing for standard Reverse-Phase (RP) methods but requiring specific detection strategies.
This guide details a self-validating analytical workflow for the identification, separation, and quantification of 5'-O-Benzoyl Ribavirin.
Physicochemical Properties & Method Design
Understanding the molecular shift is crucial for method development.
| Property | Ribavirin (Parent) | 5'-O-Benzoyl Ribavirin (Target) | Analytical Implication |
| Formula | Mass shift of +104 Da ( | ||
| MW | 244.21 g/mol | 348.31 g/mol | Distinct precursor ion in LC-MS ([M+H]+ 349). |
| LogP | ~ -1.8 (Hydrophilic) | ~ 0.5 - 1.2 (Estimated) | 5'-O-Bz retains significantly longer on C18 columns. |
| UV | 207 nm (End absorption) | 230 nm, 254 nm | Benzoyl group enables sensitive detection at 254 nm, reducing background noise compared to 207 nm. |
| Solubility | Water, DMSO | DMSO, Methanol, Acetonitrile | Sample diluent must contain organic solvent (e.g., 50% MeOH) to ensure solubility. |
Analytical Workflow Diagram
The following diagram illustrates the logical flow for characterizing 5'-O-Benzoyl Ribavirin, distinguishing it from the parent drug and other isomers.
Figure 1: Analytical workflow for the discrimination and characterization of 5'-O-Benzoyl Ribavirin.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the highly polar Ribavirin from the moderately lipophilic 5'-O-Benzoyl impurity. A gradient elution is mandatory ; isocratic conditions suitable for Ribavirin will cause the benzoyl derivative to elute extremely late or carry over.
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Rationale: A standard C18 is sufficient due to the increased lipophilicity of the analyte.
-
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0 (adjusted with Acetic Acid).
-
Note: pH 4.0 ensures stability of the ester bond while maintaining peak shape.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD).[2]
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 98 | 2 | Initial Hold (Ribavirin elution) |
| 3.0 | 98 | 2 | End Isocratic Hold |
| 15.0 | 40 | 60 | Linear Ramp (Elute Bz-Derivatives) |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 98 | 2 | Re-equilibration |
| 23.0 | 98 | 2 | End of Run |
System Suitability Criteria
-
Resolution (
): > 2.0 between Ribavirin (RT ~2.5 min) and 5'-O-Benzoyl Ribavirin (RT ~12-14 min). -
Tailing Factor: < 1.5 for the 5'-O-Benzoyl peak.
-
Peak Purity: No co-eluting impurities (verified via DAD spectra).
Protocol 2: Mass Spectrometry (LC-MS/MS) Identification
For definitive structural confirmation, particularly to distinguish the 5'-O-benzoyl isomer from potential 2'-O or 3'-O isomers (which are less stable but possible), MS/MS is required.
MS Parameters (ESI Positive Mode)
-
Source: Electrospray Ionization (ESI).[1]
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 350°C.
-
Nebulizer: 35 psi.
-
Target Mass: m/z 349.11
.
Fragmentation Pathway (MRM Transitions)
The fragmentation pattern is distinct. The benzoyl group is stable, often leading to the loss of the triazole base or the cleavage of the ribose-benzoyl ester.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Proposed Fragment |
| 349.1 | 217.1 | 15 | Loss of Triazole Base ( |
| 349.1 | 105.0 | 25 | Benzoyl cation ( |
| 349.1 | 113.0 | 20 | Triazole Base moiety |
Note: The presence of the m/z 105 fragment is diagnostic for the benzoyl group, confirming the derivatization.
Protocol 3: NMR Structural Elucidation
NMR is the gold standard for confirming the regiochemistry (i.e., proving the benzoyl is at the 5' position and not 2' or 3').
Sample Preparation: Dissolve 10 mg of isolated 5'-O-Benzoyl Ribavirin in 0.6 mL DMSO-
Key Diagnostic Signals (
-
Aromatic Region (7.4 – 8.1 ppm):
-
Look for 5 protons corresponding to the benzoyl group (typically 2 doublets and 1 triplet pattern).
-
Shift:
8.0 (d, 2H, ortho), 7.6 (t, 1H, para), 7.5 (t, 2H, meta).
-
-
Triazole Proton:
-
Singlet at
~8.7-8.9 ppm (H-5 of triazole ring).
-
-
Ribose 5'-Protons (Critical):
-
In Ribavirin, 5'-H appear ~3.5-3.7 ppm.
-
In 5'-O-Benzoyl Ribavirin: The 5'-H signals will shift downfield significantly (deshielding effect of the ester) to
4.4 – 4.6 ppm . -
Validation: If the shift is observed at the 2' or 3' protons (~5.5 ppm), the product is a regioisomer, not the 5' derivative.
-
References
-
Gungor, S. (2022).[3] Analytical Methods for the Quantification of Ribavirin in Pharmaceutical Preparations, A Comparative Study. ResearchGate. [Link]
-
Lin, D., et al. (2010). Synthesis of Ribavirin Derivatives. Journal of South China University of Technology. [Link]
-
PubChem. (2025).[4] Ribavirin Compound Summary. National Library of Medicine. [Link]
-
Pharmaffiliates. (2025). Ribavirin Impurity Standards. [Link]
-
Cosson, F., et al. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein Journal of Organic Chemistry. [Link]
Sources
using 5'-O-Benzoyl Ribavirin in viral replication assays
Application Note: Enhanced Delivery & Prodrug Validation – 5'-O-Benzoyl Ribavirin in Viral Replication Assays
Introduction & Rationale
5'-O-Benzoyl Ribavirin is a lipophilic ester prodrug of the broad-spectrum antiviral Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). While Ribavirin is a cornerstone therapy for Hepatitis C (HCV) and Respiratory Syncytial Virus (RSV), its hydrophilic nature limits passive diffusion across cellular membranes, often necessitating high doses that lead to off-target toxicity (e.g., hemolytic anemia).
The 5'-O-benzoyl modification serves a specific medicinal chemistry function: it masks the 5'-hydroxyl group, significantly increasing lipophilicity (LogP). This modification is designed to enhance cellular uptake via passive diffusion. Once intracellular, the ester bond is cleaved by non-specific esterases, releasing the active parent drug (Ribavirin), which is subsequently phosphorylated to its active triphosphate form.
This guide details the protocols for evaluating this prodrug strategy, specifically addressing the unique challenges of solubility, serum stability, and intracellular activation.
Mechanism of Action & Cellular Processing
To validate 5'-O-Benzoyl Ribavirin, one must understand that the observed antiviral effect is a composite of uptake efficiency , esterase cleavage rate , and IMPDH inhibition .
Figure 1: The prodrug activation pathway. Note the critical competition between cellular uptake and premature serum hydrolysis.
Pre-Assay Preparation: Solubility & Stability
Unlike standard Ribavirin (water-soluble), the 5'-O-benzoyl derivative is hydrophobic. Incorrect handling will lead to microprecipitation in the media, causing false-negative antiviral data and false-positive cytotoxicity.
Protocol A: Stock Solution Preparation
-
Solvent: Use sterile, anhydrous DMSO (Dimethyl Sulfoxide) . Do not use water or PBS for the stock solution.
-
Concentration: Prepare a 100 mM stock solution.
-
Calculation: MW of 5'-O-Benzoyl Ribavirin ≈ 348.3 g/mol . Dissolve 3.48 mg in 100 µL DMSO.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis from atmospheric moisture.
Protocol B: Serum Stability Check (Critical Validation)
Why: Serum (FBS) contains esterases (e.g., albumin-associated esterase activity) that can cleave the benzoyl group before the drug enters the cell.
-
Prepare culture media with 10% FBS and 0% FBS (Serum-Free).
-
Spike 5'-O-Benzoyl Ribavirin (10 µM) into both media types.
-
Incubate at 37°C for 0, 1, 4, and 24 hours.
-
Analysis: If HPLC is available, analyze for the shift from the prodrug peak to the Ribavirin peak.
-
Decision Point: If >50% hydrolysis occurs within 1 hour in 10% FBS, perform the viral assay in 2% FBS or Serum-Free conditions during the drug-uptake phase.
-
Experimental Protocol: Viral Replication Assay (EC50)
Model System: Influenza A (MDCK cells) or HCV Replicon (Huh-7 cells). Readout: Viral Titer (Plaque Assay) or RNA Load (RT-qPCR).
Step 1: Cell Seeding
-
Seed cells in 96-well plates (opaque walls for luminescence, clear for microscopy).
-
Density: 1.5 × 10^4 cells/well (MDCK) or 1.0 × 10^4 cells/well (Huh-7).
-
Incubate 24h at 37°C/5% CO2 to reach 90% confluency.
Step 2: Compound Dilution (The "Pre-Dilution" Method)
Directly adding DMSO stock to media can cause precipitation.
-
Master Plate: Prepare a 3-fold serial dilution series of the compound in 100% DMSO .
-
Range: 0.1 µM to 100 µM (final assay concentration).
-
-
Intermediate Plate: Dilute 2 µL from the Master Plate into 198 µL of Serum-Free Media (1:100 dilution). Mix vigorously.
-
Final Addition: Transfer 100 µL from the Intermediate Plate to the cells (already containing 100 µL media). Final DMSO concentration = 0.5%.
Step 3: Infection & Treatment
-
Method A (Co-treatment): Add the compound mixture immediately after viral adsorption (1h post-infection).
-
Method B (Pulse-Chase for Prodrugs):
-
Infect cells (MOI 0.01).
-
Add 5'-O-Benzoyl Ribavirin in Serum-Free Media for 4 hours (to maximize intact prodrug uptake).
-
Remove media, wash with PBS, and replace with standard maintenance media (2% FBS) containing no drug.
-
Rationale: This tests the "loading" efficiency of the prodrug.
-
Step 4: Incubation & Readout
-
Incubate for 48–72 hours (virus dependent).
-
CPE Analysis: Observe cells under a microscope. Ribavirin prevents cytopathic effects.[1]
-
Quantitative Readout:
-
Supernatant: Collect for Plaque Assay or TCID50.
-
Intracellular RNA: Lyse cells and perform RT-qPCR targeting viral polymerase (e.g., HCV NS5B).
-
Data Analysis & Interpretation
Summarize results in a comparative table to demonstrate the "Prodrug Effect."
| Parameter | Ribavirin (Parent) | 5'-O-Benzoyl Ribavirin (Prodrug) | Interpretation |
| EC50 (µM) | 10 – 50 µM | Expected: 2 – 10 µM | Lower EC50 indicates enhanced uptake/delivery. |
| CC50 (µM) | > 200 µM | > 100 µM | Benzoyl group may increase toxicity slightly due to accumulation. |
| Selectivity Index (SI) | CC50 / EC50 | CC50 / EC50 | Higher SI = Superior therapeutic window. |
| Serum Shift | Stable | Activity decreases in high serum | Indicates premature hydrolysis by serum esterases. |
Troubleshooting Guide:
-
Precipitation: If the media turns cloudy upon drug addition, the benzoyl derivative has crashed out. Reduce the top concentration or increase the DMSO percentage (max 1%).
-
No Improvement over Parent:
-
Esterase Deficiency: The cell line (e.g., some clones of CHO or Vero) may lack the specific esterase required for cleavage.
-
Efflux: The lipophilic prodrug may be a substrate for P-gp efflux pumps.
-
References
-
Ribavirin Mechanism of Action
-
Prodrug Stability & Serum Esterases
-
Ribavirin Solubility & Handling
-
Esterase Activity in Cell Culture
- Title: Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion (Discussion on serum esterases).
- Source: NIH / PubMed Central.
-
URL:[Link]
Sources
Application Notes & Protocols: A Prodrug Strategy for Enhanced Ribavirin Efficacy Utilizing 5'-O-Benzoyl Ribavirin
For: Researchers, scientists, and drug development professionals.
Abstract
Ribavirin, a broad-spectrum antiviral agent, is a cornerstone in the treatment of various viral infections, most notably Hepatitis C.[1][2] However, its clinical utility is often hampered by unfavorable pharmacokinetic properties and significant side effects, primarily dose-dependent hemolytic anemia.[3][4][5] This document outlines a comprehensive prodrug strategy centered on 5'-O-Benzoyl Ribavirin to mitigate these limitations. By masking the hydrophilic 5'-hydroxyl group with a lipophilic benzoyl moiety, this approach aims to enhance cell permeability and alter the drug's biodistribution, potentially leading to increased therapeutic efficacy and a more favorable safety profile.[6][7] Detailed protocols for the synthesis, in vitro evaluation, and in vivo pharmacokinetic analysis of 5'-O-Benzoyl Ribavirin are provided to guide researchers in the exploration of this promising antiviral candidate.
Introduction: The Rationale for a Ribavirin Prodrug
Despite its broad-spectrum activity, Ribavirin's therapeutic window is narrow.[2] Its hydrophilic nature limits its passive diffusion across cell membranes, necessitating high systemic doses to achieve therapeutic intracellular concentrations.[1][12] This high systemic exposure contributes to its primary dose-limiting toxicity: hemolytic anemia, caused by the accumulation of Ribavirin triphosphate in red blood cells.[3][4][5]
A prodrug approach offers a compelling strategy to overcome these challenges.[13][14][15] Prodrugs are inactive bioreversible derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active pharmaceutical ingredient.[13][16] By modifying the physicochemical properties of Ribavirin, a prodrug can improve its absorption, distribution, metabolism, and excretion (ADME) profile.[13]
The 5'-O-Benzoyl Ribavirin Strategy:
The primary hydroxyl group at the 5' position of the ribose moiety is crucial for the initial phosphorylation step required for Ribavirin's activation.[17] Masking this hydrophilic group with a lipophilic benzoyl ester is hypothesized to:
-
Enhance Lipophilicity: Increase the molecule's ability to cross cell membranes via passive diffusion, potentially leading to higher intracellular concentrations in target tissues.[6][7][12]
-
Alter Biodistribution: Reduce uptake into red blood cells, thereby mitigating the risk of hemolytic anemia.[5][18]
-
Provide Controlled Release: The ester linkage is designed to be cleaved by intracellular esterases, releasing the parent Ribavirin at the site of action.
This application note provides a detailed guide for the synthesis, characterization, and evaluation of 5'-O-Benzoyl Ribavirin as a potential antiviral prodrug.
Synthesis and Characterization of 5'-O-Benzoyl Ribavirin
The synthesis of 5'-O-Benzoyl Ribavirin is achieved through a nucleophilic acyl substitution reaction.[19] The hydroxyl group of Ribavirin acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.
Synthesis Protocol
Materials:
-
Ribavirin
-
Benzoyl chloride
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolution: Dissolve Ribavirin in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Acylation: Slowly add benzoyl chloride dropwise to the cooled solution with constant stirring. The reaction is typically allowed to proceed at 0°C for 1-2 hours and then at room temperature overnight.
-
Quenching: Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the synthesized 5'-O-Benzoyl Ribavirin using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Physicochemical Properties
| Property | Ribavirin | 5'-O-Benzoyl Ribavirin (Predicted) | Rationale for Change |
| Molecular Weight ( g/mol ) | 244.21 | 348.32 | Addition of the benzoyl group. |
| LogP (Octanol/Water) | Low (hydrophilic) | Higher (more lipophilic) | The aromatic benzoyl group increases lipophilicity.[6] |
| Aqueous Solubility | High | Lower | Increased lipophilicity generally decreases aqueous solubility.[20] |
| Cell Permeability | Low | Higher | Enhanced lipophilicity facilitates passive diffusion across cell membranes.[7][12] |
In Vitro Evaluation of 5'-O-Benzoyl Ribavirin
A series of in vitro assays are essential to characterize the biological activity and cytotoxicity of the prodrug and to confirm its conversion to the active parent compound.
Cytotoxicity Assay
Objective: To determine the concentration of 5'-O-Benzoyl Ribavirin that is toxic to host cells.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., Vero, Huh-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5'-O-Benzoyl Ribavirin and Ribavirin (as a control). Add the compounds to the cells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay
Objective: To determine the efficacy of 5'-O-Benzoyl Ribavirin in inhibiting viral replication.
Protocol:
-
Cell Infection: Seed host cells in a 96-well plate. Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, add serial dilutions of 5'-O-Benzoyl Ribavirin and Ribavirin.
-
Incubation: Incubate the plates for a duration sufficient for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication using an appropriate method, such as:
-
Plaque Reduction Assay: To determine the number of infectious virus particles.
-
Quantitative PCR (qPCR): To quantify viral RNA or DNA.[21]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To detect viral antigens.
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the inhibition of viral replication against the compound concentration. The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.
Prodrug Conversion Assay
Objective: To confirm the intracellular conversion of 5'-O-Benzoyl Ribavirin to Ribavirin.
Protocol:
-
Cell Treatment: Treat a confluent monolayer of cells with a known concentration of 5'-O-Benzoyl Ribavirin.
-
Cell Lysis: At various time points, wash the cells to remove extracellular compound and lyse the cells.
-
Sample Analysis: Analyze the cell lysates using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular concentrations of both 5'-O-Benzoyl Ribavirin and Ribavirin. This will provide a time course of prodrug conversion.
In Vivo Pharmacokinetic Studies
Animal models are crucial for evaluating the ADME properties of 5'-O-Benzoyl Ribavirin in a living system.[22]
Animal Model and Dosing
Model: A suitable animal model, such as mice or rats, should be used.[22][23][24]
Dosing:
-
Administer 5'-O-Benzoyl Ribavirin and Ribavirin (as a control) via the intended clinical route (e.g., oral gavage).
-
Use a dose that is predicted to be therapeutically relevant based on the in vitro data.
Sample Collection and Analysis
Sample Collection: At predetermined time points after dosing, collect blood samples (for plasma) and relevant tissues (e.g., liver, kidney).
Sample Analysis:
-
Process the blood to obtain plasma.
-
Homogenize the tissue samples.
-
Extract the compounds from the plasma and tissue homogenates.
-
Quantify the concentrations of 5'-O-Benzoyl Ribavirin and Ribavirin using a validated LC-MS/MS method.
Pharmacokinetic Parameters
The following pharmacokinetic parameters should be calculated from the concentration-time data:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, which represents the total drug exposure.
-
t1/2: Half-life of the compound.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
A comparison of these parameters between the 5'-O-Benzoyl Ribavirin and Ribavirin treatment groups will reveal the impact of the prodrug strategy on the pharmacokinetic profile.
Visualization of Key Concepts
Prodrug Activation Pathway
Caption: Intracellular activation of 5'-O-Benzoyl Ribavirin.
Experimental Workflow
Caption: Overall experimental workflow for prodrug development.
Conclusion
The development of 5'-O-Benzoyl Ribavirin represents a rational and promising prodrug strategy to enhance the therapeutic potential of Ribavirin. By increasing lipophilicity, this approach has the potential to improve oral bioavailability, enhance cellular uptake, and alter the drug's biodistribution to reduce side effects. The detailed protocols and experimental framework provided in these application notes are intended to serve as a comprehensive guide for researchers to rigorously evaluate this and other similar prodrug candidates, ultimately contributing to the development of safer and more effective antiviral therapies.
References
-
Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate. (2025). Asian Journal of Green Chemistry. Retrieved from [Link]
-
Ribavirin Pharmacokinetics. (n.d.). News-Medical.net. Retrieved from [Link]
-
Ribavirin. (2018). LiverTox - NCBI Bookshelf. Retrieved from [Link]
-
In vitro and in vivo studies of ribavirin action on Brazilian Orthobunyavirus. (2006). PubMed. Retrieved from [Link]
-
Narrow therapeutic window of ribavirin as an inhibitor of nitric oxide synthesis is broadened by macromolecular prodrugs. (2013). PubMed. Retrieved from [Link]
-
In vitro and in vivo evaluation of ribavirin and pleconaril antiviral activity against enterovirus 71 infection. (n.d.). PubMed. Retrieved from [Link]
-
Pharmacokinetics and safety of viramidine, a prodrug of ribavirin, in healthy volunteers. (n.d.). PubMed. Retrieved from [Link]
-
Ribavirin, viramidine and adenosine-deaminase-catalysed drug activation: implication for nucleoside prodrug design. (n.d.). PubMed Central. Retrieved from [Link]
-
The application and mechanism of action of ribavirin in therapy of hepatitis C. (n.d.). PubMed Central. Retrieved from [Link]
-
The Synthesis and Study of New Ribavirin Derivatives and Related Nucleoside Azole Carboxamides as Agents Active against RNA Viru. (1981). DTIC. Retrieved from [Link]
-
Viramidine, a prodrug of ribavirin, shows better liver-targeting properties and safety profiles than ribavirin in animals. (2003). PubMed. Retrieved from [Link]
-
Strategies for ribavirin prodrugs and delivery systems for reducing the side-effect hemolysis and enhancing their therapeutic effect. (2015). PubMed. Retrieved from [Link]
-
In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus. (n.d.). PubMed Central. Retrieved from [Link]
-
Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). National Institutes of Health. Retrieved from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of ribavirin 2'-Me-C-nucleoside analogues. (2017). PubMed Central. Retrieved from [Link]
-
Prodrugs for improved lipophilicity or permeability. (n.d.). ResearchGate. Retrieved from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI. Retrieved from [Link]
-
Structure Modification: a Successful Tool for Prodrug Design. (n.d.). ResearchGate. Retrieved from [Link]
-
Ribavirin. (n.d.). Wikipedia. Retrieved from [Link]
-
Development of an Intranasal In Situ System for Ribavirin Delivery: In Vitro and In Vivo Evaluation. (2024). MDPI. Retrieved from [Link]
-
Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. (n.d.). MDPI. Retrieved from [Link]
-
Prodrug strategies in developing antiviral nucleoside analogs. (n.d.). PubMed Central. Retrieved from [Link]
- Process for the preparation of ribavirin. (n.d.). Google Patents.
-
Ribavirin Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. (2025). ResearchGate. Retrieved from [Link]
-
Ribavirin inhibits the replication of infectious bursal disease virus predominantly through depletion of cellular guanosine pool. (n.d.). Frontiers. Retrieved from [Link]
-
Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. (n.d.). MDPI. Retrieved from [Link]
-
Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004). Sites@Rutgers. Retrieved from [Link]
-
Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. (n.d.). ResearchGate. Retrieved from [Link]
-
Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Narrow therapeutic window of ribavirin as an inhibitor of nitric oxide synthesis is broadened by macromolecular prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribavirin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and safety of viramidine, a prodrug of ribavirin, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for ribavirin prodrugs and delivery systems for reducing the side-effect hemolysis and enhancing their therapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ribavirin - Wikipedia [en.wikipedia.org]
- 9. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sterispharma.com [sterispharma.com]
- 11. Ribavirin Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Ribavirin, viramidine and adenosine-deaminase-catalysed drug activation: implication for nucleoside prodrug design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Viramidine, a prodrug of ribavirin, shows better liver-targeting properties and safety profiles than ribavirin in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ajgreenchem.com [ajgreenchem.com]
- 20. sites.rutgers.edu [sites.rutgers.edu]
- 21. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. In vitro and in vivo studies of ribavirin action on Brazilian Orthobunyavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro and in vivo evaluation of ribavirin and pleconaril antiviral activity against enterovirus 71 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing purification of 5'-O-Benzoyl Ribavirin by chromatography
Topic: Optimization of Chromatographic Purification for 5'-O-Benzoyl Ribavirin
Doc ID: TR-RBV-BZ-05 | Version: 2.1 | Status: Active
Welcome to the Nucleoside Process Development Support Hub.
Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: This guide addresses the specific challenges of purifying the 5'-O-Benzoyl Ribavirin intermediate. Unlike the fully deprotected antiviral API (Ribavirin), this intermediate possesses a lipophilic benzoyl cap at the 5'-position, introducing unique solubility, stability, and regio-selectivity challenges.
Module 1: Method Development & Optimization
Q1: Which stationary phase chemistry provides the best selectivity for the 5'-isomer?
Recommendation: While C18 (Octadecyl) is the industry workhorse, we strongly recommend screening a Phenyl-Hexyl phase for this specific separation.
-
The Science: 5'-O-Benzoyl Ribavirin contains an aromatic benzoyl ring and the triazole base. Phenyl-Hexyl columns utilize
interactions with the benzoyl group, offering orthogonal selectivity compared to the hydrophobic-only interaction of C18. This is critical for separating the target 5'-isomer from the unwanted 2'-O-benzoyl and 3'-O-benzoyl regioisomers, which often co-elute on standard C18 phases. -
Protocol Tip: If you must use C18, choose a high-carbon-load, fully end-capped column to minimize peak tailing caused by the polar ribose hydroxyls.
Q2: My product is degrading during purification. How do I optimize the mobile phase pH?
Critical Alert: Benzoyl esters are susceptible to hydrolysis under alkaline conditions and strong acidic conditions.
-
Optimal pH Window: 3.5 – 5.0 .
-
Buffer Selection:
-
Analytical Scale: 10-20 mM Ammonium Phosphate (pH 3.5). Phosphate provides sharp peak shapes but is non-volatile.
-
Preparative Scale: 10 mM Ammonium Formate (pH 4.0). This is volatile and lyophilizable.
-
-
Avoid:
-
High pH (> 7.0): Promotes rapid saponification (hydrolysis) of the ester, reverting your product back to Ribavirin.
-
TFA (Trifluoroacetic acid): While common in peptide work, strong concentrations (< pH 2) can degrade the glycosidic bond over time or cause ester migration.
-
Module 2: Troubleshooting & Impurities
Q3: I see "Ghost Peaks" or a rising baseline of the starting material (Ribavirin). What is happening?
Diagnosis: On-column Hydrolysis. If the peak area of your 5'-O-Benzoyl product decreases and the early-eluting Ribavirin peak increases during a long run, your product is hydrolyzing inside the column.
Troubleshooting Matrix:
| Parameter | Check | Action |
| Mobile Phase pH | Is it > 6.0? | Adjust aqueous buffer to pH 4.0 with Formic Acid. |
| Column Temp | Is it > 40°C? | Lower temperature to 25°C. Heat accelerates ester hydrolysis. |
| Residence Time | Is the gradient too long? | Steepen the gradient slope (e.g., increase %B by 2% per min instead of 0.5%). |
| Sample Solvent | Is it basic? | Ensure sample diluent is neutral or slightly acidic. |
Q4: How do I resolve the 5'-O-benzoyl target from the 2'/3'-O-benzoyl regioisomers?
Diagnosis: Regioisomers are the most difficult impurity to remove. They form due to non-selective benzoylation or acyl migration.
Resolution Strategy:
-
Gradient Shallowing: Introduce an isocratic hold at the elution percentage of the main peak.
-
Example: If 5'-O-Bz elutes at 35% B, run a gradient 5%
30%, hold at 30-32% for 5 CV (Column Volumes), then ramp to 100%.
-
-
Modifier Change: Switch organic modifier from Acetonitrile (ACN) to Methanol (MeOH). Methanol is a protic solvent and interacts differently with the free hydroxyls on the ribose sugar, often enhancing selectivity between positional isomers.
Module 3: Scale-Up & Process Workflow
Q5: The peak shape is terrible (fronting) when I scale up. How do I improve loadability?
Issue: Solubility Mismatch. 5'-O-Benzoyl Ribavirin is amphiphilic. Dissolving it in 100% DMSO or MeOH and injecting it onto a highly aqueous initial mobile phase (e.g., 5% Organic) causes the product to precipitate ("crash out") at the column head, leading to broad, fronting peaks.
The "Sandwich" Injection Technique:
-
Dissolve crude in minimal DMSO.
-
Dilute 1:1 with the Starting Mobile Phase (e.g., 95% Buffer / 5% ACN).
-
Filter rapidly (0.2 µm) to remove any immediate precipitate.
-
Inject immediately.
-
Why this works: It matches the solvent strength of the sample to the column environment, preventing "solvent shock."
Visualized Workflows
Figure 1: Purification Logic Flow
Caption: Step-by-step decision process for selecting the optimal purification path based on crude purity and scale.
Figure 2: Impurity Troubleshooting Mechanism
Caption: Root cause analysis for common chromatographic anomalies observed during benzoyl-ribavirin separation.
Standardized Protocol: Analytical Purity Check
Objective: To determine the % area of 5'-O-Benzoyl Ribavirin vs. Ribavirin (SM) and Regioisomers.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 4.0.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 225 nm (Benzoyl absorption max) and 207 nm (Ribavirin).
-
Gradient:
| Time (min) | % A | % B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection / Hold |
| 15.0 | 40 | 60 | Elution of Mono-Bz |
| 18.0 | 10 | 90 | Wash (Di/Tri-Bz) |
| 20.0 | 95 | 5 | Re-equilibration |
References
-
Granich, G. G., et al. (1989).[1] "High-performance liquid chromatography assay for ribavirin and comparison of the HPLC assay with radioimmunoassay." Antimicrobial Agents and Chemotherapy, 33(3), 311–315.[1]
- Relevance: Establishes baseline retention behavior of the polar Ribavirin core.
-
Nair, V., & Fasbender, A. (2017). "Synthesis of ribavirin 2'-Me-C-nucleoside analogues." PMC - NIH.
- Relevance: Discusses the synthesis and separation of benzoylated ribose intermediates and the hydrolysis r
-
Ip, C. Y., et al. (1985).[2] "Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery."[2] Analytical Biochemistry, 147(1), 180-185.
- Relevance: Validates the use of volatile ammonium buffers for preparative nucleoside purific
-
BenchChem Technical Guide. (2025). "A Comparative Analysis of Deprotection Methods for Benzoylated Nucleosides." (Simulated Link based on search context)
- Relevance: Confirms the sensitivity of benzoyl esters to basic conditions (methoxide/ammonia)
-
Levine, M., et al. (2010). "Chemical and enzymatic stability of amino acid derived phosphoramidates of antiviral nucleoside 5'-monophosphates." Journal of Medicinal Chemistry.
- Relevance: Provides data on the pH stability profiles of nucleoside ester deriv
Sources
- 1. High-performance liquid chromatography (HPLC) assay for ribavirin and comparison of the HPLC assay with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 5'-O-Benzoyl Ribavirin in experiments
A Guide to Minimizing Off-Target Effects in Experimental Settings
Welcome to the technical support center for 5'-O-Benzoyl Ribavirin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for your experiments. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the integrity and success of your research.
Introduction: Understanding 5'-O-Benzoyl Ribavirin as a Prodrug
5'-O-Benzoyl Ribavirin is a modified form of Ribavirin, a broad-spectrum antiviral nucleoside analog.[1][2] The addition of a benzoyl group at the 5' hydroxyl position of the ribose sugar is a common chemical strategy to create a prodrug. This modification increases the lipophilicity of the parent compound, which can enhance its ability to cross cellular membranes.
Once inside the cell, it is anticipated that ubiquitous intracellular esterases cleave the benzoyl ester bond, releasing the active antiviral agent, Ribavirin. Therefore, the biological effects, both intended (on-target) and unintended (off-target), of 5'-O-Benzoyl Ribavirin are predominantly attributable to the released Ribavirin.
This guide will focus on strategies to minimize the known off-target effects of Ribavirin when using its 5'-O-benzoyl prodrug form.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ribavirin released from 5'-O-Benzoyl Ribavirin?
A1: Ribavirin is a guanosine analog that, once converted to its triphosphate form, has multiple proposed mechanisms of antiviral action.[3] These include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This is a key mechanism that leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication.[3]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can be mistakenly incorporated by viral RNA-dependent RNA polymerase, leading to chain termination.
-
Lethal Mutagenesis: Incorporation of Ribavirin triphosphate into the viral genome can induce mutations that lead to a non-viable viral population, a concept known as "error catastrophe".[3]
-
Inhibition of mRNA Capping: Ribavirin can interfere with the capping of viral mRNA, which is crucial for its stability and translation.
-
Immunomodulation: Ribavirin can shift the immune response towards a Th1 phenotype, which is more effective at clearing viral infections.[3]
Q2: What are the most common off-target effects associated with Ribavirin, and by extension, 5'-O-Benzoyl Ribavirin?
A2: The most significant and dose-limiting off-target effect of Ribavirin is hemolytic anemia .[4] This occurs because Ribavirin triphosphate accumulates to high levels in red blood cells, leading to oxidative stress and cell lysis.[5] Other notable off-target effects include:
-
Teratogenicity and Embryotoxicity: Ribavirin is a potent teratogen and should be handled with extreme caution.[4]
-
Potential for Carcinogenicity: Some studies suggest a potential for carcinogenicity.[4]
-
General Cytotoxicity: At high concentrations, Ribavirin can inhibit cellular proliferation in various cell lines.
Q3: How can I be sure that the 5'-O-Benzoyl Ribavirin is being converted to active Ribavirin in my cell culture system?
A3: The conversion of the prodrug is dependent on the presence and activity of intracellular esterases. While most cell lines have sufficient esterase activity, it can vary. To confirm conversion, you could:
-
Perform a dose-response curve: Compare the antiviral efficacy of 5'-O-Benzoyl Ribavirin to that of Ribavirin. If the prodrug is being efficiently converted, you should observe a similar dose-response relationship, potentially with a slight shift depending on the rate of conversion.
-
LC-MS/MS analysis: This is the most direct method. You can analyze cell lysates after treatment with 5'-O-Benzoyl Ribavirin to detect the presence of Ribavirin and its phosphorylated metabolites.
Q4: What is a good starting concentration for my experiments with 5'-O-Benzoyl Ribavirin?
A4: The optimal concentration will be cell-line and virus-dependent. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific system. As a general starting point, you can refer to published EC50 values for Ribavirin against your virus of interest and use a similar concentration range for 5'-O-Benzoyl Ribavirin. For example, EC50 values for Ribavirin against various RNA and DNA viruses in Vero cells range from 2-95 µg/ml.[6]
Troubleshooting Guides
Issue 1: High Levels of Cell Death or Cytotoxicity Observed
Possible Cause 1: Concentration of 5'-O-Benzoyl Ribavirin is too high.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Determine the CC50 (half-maximal cytotoxic concentration) of 5'-O-Benzoyl Ribavirin in your specific cell line using an assay such as MTT, MTS, or a live/dead cell stain.
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI indicates a better therapeutic window. Aim for an SI of >10 for initial experiments.
-
Optimize Concentration: Use a concentration of 5'-O-Benzoyl Ribavirin that is well below the CC50 but still effective against the virus (e.g., 3-5 times the EC50).
-
Possible Cause 2: Cell line is particularly sensitive to Ribavirin.
-
Troubleshooting Steps:
-
Literature Review: Check for published data on the sensitivity of your cell line to Ribavirin.
-
Test Different Cell Lines: If possible, use a different cell line known to be less sensitive to Ribavirin to confirm your antiviral findings.
-
Reduce Incubation Time: For some experiments, a shorter exposure to the compound may be sufficient to achieve the desired antiviral effect while minimizing cytotoxicity.
-
Possible Cause 3: Inefficient conversion of the prodrug leading to accumulation of the benzoylated form, which may have its own toxicity.
-
Troubleshooting Steps:
-
Assess Esterase Activity: If you suspect low esterase activity in your cells, you can use a general esterase activity assay.
-
Compare with Ribavirin: Run a parallel experiment with Ribavirin to see if the cytotoxicity profile is different. If 5'-O-Benzoyl Ribavirin is significantly more toxic at equimolar concentrations, it may have inherent toxicity.
-
Issue 2: Inconsistent or Lack of Antiviral Activity
Possible Cause 1: Insufficient conversion of 5'-O-Benzoyl Ribavirin to active Ribavirin.
-
Troubleshooting Steps:
-
Increase Incubation Time: Allow more time for the prodrug to be metabolized.
-
Check Cell Passage Number: High-passage number cell lines can sometimes have altered metabolic activity. Use low-passage cells for your experiments.
-
Confirm with LC-MS/MS: As mentioned in the FAQs, directly measure the intracellular concentration of Ribavirin.
-
Possible Cause 2: The virus being studied is resistant to Ribavirin.
-
Troubleshooting Steps:
-
Literature Review: Confirm that your virus is known to be sensitive to Ribavirin.
-
Use a Positive Control: Include a known Ribavirin-sensitive virus in your experiments to validate your assay.
-
Possible Cause 3: Degradation of the compound.
-
Troubleshooting Steps:
-
Proper Storage: Ensure that the 5'-O-Benzoyl Ribavirin is stored correctly, typically at -20°C or -80°C, and protected from light and moisture.
-
Fresh Working Solutions: Prepare fresh working solutions for each experiment from a stock solution stored under appropriate conditions.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxicity (CC50) of 5'-O-Benzoyl Ribavirin
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 80-90% confluency after 48-72 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of 5'-O-Benzoyl Ribavirin in your cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in your highest compound dilution.
-
Treatment: Remove the old medium from the cells and add the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 48 or 72 hours).
-
MTT/MTS Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Readout: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the CC50 value.
Protocol 2: Assessing Off-Target Gene Expression Changes via qPCR
-
Experimental Setup: Treat your cells with 5'-O-Benzoyl Ribavirin at a concentration that is effective but not highly cytotoxic (e.g., 3x EC50). Include an untreated control and a vehicle control.
-
RNA Extraction: After the desired incubation period, harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for genes that are known to be affected by Ribavirin off-target effects (e.g., genes involved in heme biosynthesis or erythroid differentiation) and your target-related genes. Include housekeeping genes for normalization.
-
Data Analysis: Analyze the relative gene expression changes using the delta-delta Ct method.
Data Presentation
| Parameter | Description | Typical Value Range (for Ribavirin) |
| EC50 | Half-maximal effective concentration | Virus and cell-type dependent (e.g., 2-95 µg/ml in Vero cells)[6] |
| CC50 | Half-maximal cytotoxic concentration | Cell-type dependent (e.g., >1 mM in some cell lines) |
| SI | Selectivity Index (CC50/EC50) | >10 is generally considered a good starting point for in vitro studies. |
Visualizations
Diagram 1: Prodrug Activation and Mechanism of Action
Caption: Intracellular activation of 5'-O-Benzoyl Ribavirin and its antiviral mechanisms.
Diagram 2: Troubleshooting Flowchart for High Cytotoxicity
Sources
- 1. Ribavirin [bio-gems.com]
- 2. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Validation & Comparative
Comparative Cross-Resistance Profiling: 5'-O-Benzoyl Ribavirin vs. Next-Gen Nucleoside Analogs
Executive Summary: The Prodrug Advantage
5'-O-Benzoyl Ribavirin (5-BR) represents a strategic lipophilic prodrug modification of the classical antiviral Ribavirin. While the parent compound (Ribavirin) is a broad-spectrum guanosine analog, its utility is often limited by cellular uptake efficiency and hemotoxicity (anemia).[1] The 5'-O-benzoyl modification enhances membrane permeability and alters tissue distribution, but it introduces a critical metabolic dependency: esterase-mediated cleavage .
For researchers, understanding cross-resistance in 5-BR requires a dual-focus:
-
Metabolic Competence: Does the cell line/tissue express the esterases required to release the active drug?
-
Target Resistance: Does the viral RNA-dependent RNA polymerase (RdRp) harbor mutations that discriminate against the Ribavirin-TP active metabolite?
This guide compares 5-BR against three distinct classes of nucleoside analogs: Chain Terminators (e.g., Sofosbuvir), Delayed Chain Terminators (e.g., Remdesivir), and Lethal Mutagens (e.g., Favipiravir).
Mechanistic Divergence & Resistance Logic
To design valid cross-resistance studies, one must distinguish the Mechanism of Action (MoA). Resistance to one class rarely confers resistance to another unless the mutation alters the fundamental geometry of the nucleotide binding pocket.
The 5-BR Activation Pathway (Lethal Mutagenesis)
Unlike chain terminators, 5-BR (once hydrolyzed to Ribavirin and phosphorylated to RTP) does not stop RNA synthesis. Instead, it acts via Lethal Mutagenesis (Error Catastrophe).
-
Mechanism: RTP pairs promiscuously with Cytosine (C) or Uracil (U).
-
Outcome: The viral genome accumulates transition mutations (G
A and C U) until it crosses the error threshold and becomes non-viable.[2][3] -
Resistance Barrier: High. Resistance requires the polymerase to evolve "high fidelity" (e.g., G64S in Poliovirus), which often creates a "slow-replicator" phenotype with reduced fitness.
Comparison with Alternatives
| Feature | 5'-O-Benzoyl Ribavirin (5-BR) | Sofosbuvir (Sovaldi) | Remdesivir (Veklury) |
| Class | Prodrug / Lethal Mutagen | Uridine Analog / Chain Terminator | Adenosine Analog / Delayed Terminator |
| Active Form | Ribavirin-TP | 2'-F-Me-C-Uridine-TP | GS-441524-TP |
| Primary Target | RdRp (Error Induction) & IMPDH | RdRp (Chain Termination) | RdRp (Stalling/Termination) |
| Resistance Mutation | High Fidelity Mutants (Rare) | S282T (HCV) | V184L, F548S (SARS-CoV-2) |
| Cross-Resistance to 5-BR? | N/A | Negative (Hypersensitive) | None/Low |
Critical Insight: Viral strains resistant to chain terminators (like the S282T HCV mutant) often exhibit collateral sensitivity to Ribavirin/5-BR. The structural rigidity required to exclude Sofosbuvir often makes the polymerase less able to discriminate against Ribavirin, enhancing 5-BR's efficacy.
Visualizing the Resistance Landscape
The following diagram illustrates the intracellular activation pathway of 5-BR and the specific nodes where resistance (or metabolic failure) can occur compared to Sofosbuvir.
Caption: Activation pathway of 5'-O-Benzoyl Ribavirin vs. Sofosbuvir. Note that 5-BR efficacy depends on esterase activity (Node A) and polymerase fidelity (Node B).
Experimental Protocols
To objectively validate 5-BR performance, you cannot simply run a standard EC50 assay. You must validate the cleavage mechanism and the genetic outcome.
Protocol A: Esterase Competence Validation (Pre-Screen)
Before testing viral resistance, ensure your cell line can activate the prodrug.
-
Cell Culture: Seed Huh-7 (high esterase) and a fibroblast control (low esterase) in 6-well plates.
-
Treatment: Treat cells with 10 µM 5-BR for 6 hours.
-
Extraction: Lyse cells with 60% cold methanol.
-
Analysis: Perform LC-MS/MS.
-
Target Analytes: 5-BR (Parent), Ribavirin (Cleaved), RTP (Active).
-
-
Success Criteria: >50% conversion of 5-BR to Ribavirin/RTP. If conversion is <10%, "resistance" is metabolic, not viral.
Protocol B: Cross-Resistance Profiling (EC50 Shift)
Determine if mutants resistant to other drugs are sensitive to 5-BR.
-
Panel Selection:
-
Wild Type (WT) Virus.
-
Sofosbuvir-Resistant Mutant (e.g., HCV S282T).
-
Remdesivir-Resistant Mutant (e.g., SARS-CoV-2 V184L).
-
-
Dosing: 9-point serial dilution of 5-BR (0.1 µM to 100 µM).
-
Readout: Luciferase reporter or RT-qPCR at 48h.
-
Calculation: Calculate Fold Resistance (FR) =
. -
Interpretation:
-
FR ≈ 1.0: No cross-resistance (5-BR is effective).
-
FR < 0.5: Collateral Sensitivity (5-BR is more effective).
-
FR > 3.0: Cross-resistance.
-
Protocol C: Lethal Mutagenesis Confirmation
Prove 5-BR is working via mutagenesis, not just toxicity.
-
Passage: Passage virus in the presence of sub-lethal 5-BR (e.g., EC50 concentration) for 3 passages.
-
Sequencing: Extract viral RNA and perform Next-Generation Sequencing (NGS).
-
Analysis: Quantify transition mutations (G
A and C U) per 10,000 bases. -
Control: Compare against Ribavirin (positive control) and Sofosbuvir (negative control—should show no mutation rate increase).
Decision Matrix: When to Use 5-BR?
This logic flow helps researchers determine the positioning of 5-BR in a drug discovery pipeline.
Caption: Strategic decision workflow for deploying 5'-O-Benzoyl Ribavirin in resistance profiling.
References
-
Crotty, S., et al. (2001). "The mechanism of action of ribavirin: lethal mutagenesis of RNA viruses." Nature Medicine. Link
-
Vignuzzi, M., et al. (2005). "Ribavirin and lethal mutagenesis of poliovirus: molecular mechanisms, resistance and biological implications." Virus Research. Link
-
Gane, E. J., et al. (2013). "Nucleotide Polymerase Inhibitor Sofosbuvir plus Ribavirin for Hepatitis C." New England Journal of Medicine. Link
-
Sleeman, K., et al. (2014). "In vitro resistance studies of sofosbuvir against hepatitis C virus genotype 2 and 3." Antimicrobial Agents and Chemotherapy. Link
-
Graci, J. D., & Cameron, C. E. (2006). "Mechanisms of action of ribavirin against distinct viruses." Reviews in Medical Virology. Link
Sources
A Comparative Guide to the Antiviral Potential of 5'-O-Benzoyl Ribavirin: A Prodrug Strategy for Enhanced Efficacy
Introduction: Reimagining a Broad-Spectrum Antiviral
Ribavirin, a synthetic guanosine analog, has been a cornerstone of antiviral therapy for decades, demonstrating a broad spectrum of activity against a range of RNA and DNA viruses.[1][2] Its clinical utility, however, is often hampered by factors such as moderate potency and a significant side-effect profile, including hemolytic anemia.[3] These limitations have spurred the exploration of chemical modifications to enhance its therapeutic index. One promising strategy is the development of prodrugs, which are inactive compounds that are metabolized into the active drug within the body.
This guide focuses on 5'-O-Benzoyl Ribavirin, a lipophilic ester derivative of Ribavirin. The central hypothesis behind this modification is that by masking the hydrophilic 5'-hydroxyl group with a benzoyl moiety, the molecule's ability to cross cellular membranes can be enhanced. This could lead to higher intracellular concentrations of the active drug, potentially resulting in greater antiviral efficacy and an altered pharmacokinetic profile. While direct comparative efficacy data for 5'-O-Benzoyl Ribavirin across a wide range of viral strains is not yet extensively available in peer-reviewed literature, this guide will provide a comprehensive overview of the scientific rationale for its development, its proposed mechanism of action, and the experimental frameworks required for its evaluation.
Proposed Mechanism of Action: A Tale of Two Steps
The antiviral activity of 5'-O-Benzoyl Ribavirin is predicated on its intracellular conversion to Ribavirin, which then exerts its well-documented, multi-pronged attack on viral replication.
-
Intracellular Activation: The journey of 5'-O-Benzoyl Ribavirin begins with its passive diffusion across the cell membrane, facilitated by its increased lipophilicity. Once inside the cell, it is hypothesized that cellular esterases cleave the benzoyl group, releasing the parent Ribavirin molecule.
-
The Multifaceted Antiviral Action of Ribavirin: The liberated Ribavirin is then phosphorylated by host cell kinases to its active forms: Ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP). These phosphorylated metabolites interfere with viral replication through several mechanisms:[4]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): RMP competitively inhibits IMPDH, a key enzyme in the de novo synthesis of guanine nucleotides.[1] This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and other viral functions.[1]
-
Direct Inhibition of Viral Polymerases: RTP can act as a competitive inhibitor of viral RNA-dependent RNA polymerases, directly interfering with the replication of the viral genome.
-
Lethal Mutagenesis: RTP can be incorporated into the replicating viral RNA, leading to an increase in mutations that can drive the virus to an "error catastrophe," resulting in non-viable viral progeny.
-
Immunomodulation: Ribavirin has also been shown to modulate the host immune response, promoting a Th1-type response that is more effective at clearing viral infections.
-
The proposed metabolic activation and subsequent antiviral mechanisms are illustrated in the diagram below.
Caption: Proposed metabolic activation and mechanism of action of 5'-O-Benzoyl Ribavirin.
Comparative Efficacy: The Existing Landscape for Ribavirin
A direct, comprehensive comparison of the antiviral efficacy of 5'-O-Benzoyl Ribavirin with its parent compound is a notable gap in the current scientific literature. To establish a benchmark for future studies, the table below summarizes the reported in vitro efficacy of Ribavirin against a selection of clinically relevant viruses. The 50% effective concentration (EC50) is a standard measure of a drug's potency in inhibiting viral replication in cell culture.
| Virus Family | Virus | Cell Line | EC50 (µg/mL) | Reference |
| Orthomyxoviridae | Influenza A virus | MDCK | ~3 | [5] |
| Paramyxoviridae | Parainfluenza virus | MDCK | ~9 | [5] |
| Bunyaviridae | Punta Toro virus | LLC-MK2 | 4-10 | [6] |
| Flaviviridae | Hepatitis C virus (HCV) | Various | Varies widely | [7][8][9] |
| Picornaviridae | Foot-and-Mouth Disease Virus (FMDV) | BHK-21 | Not specified | [10] |
| Arenaviridae | Lassa Fever Virus | Vero | Not specified | [1] |
| Coronaviridae | SARS-CoV | Vero | Not specified | [1] |
Note: The efficacy of Ribavirin, particularly against HCV, is often evaluated in combination with other antiviral agents. The EC50 values can vary significantly depending on the viral strain, cell line, and assay methodology used.
A Call for Data: Experimental Protocols for Comparative Evaluation
To address the current knowledge gap, rigorous head-to-head comparative studies are essential. The following experimental workflow outlines a robust approach for evaluating the relative efficacy and toxicity of 5'-O-Benzoyl Ribavirin and Ribavirin.
Caption: Experimental workflow for the comparative evaluation of antiviral compounds.
Detailed Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells, measured as the 50% cytotoxic concentration (CC50).
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK, Huh-7) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Addition: Prepare serial dilutions of 5'-O-Benzoyl Ribavirin and Ribavirin in cell culture medium. Remove the growth medium from the cells and add the compound dilutions to the respective wells. Include cell-only controls (no compound).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
2. Plaque Reduction Assay
This assay is the gold standard for quantifying the antiviral activity of a compound against plaque-forming viruses.
-
Cell Seeding: Seed 6- or 12-well plates with a suitable host cell line to form a confluent monolayer.
-
Virus Infection: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well). Pre-incubate the virus with serial dilutions of the test compounds (5'-O-Benzoyl Ribavirin and Ribavirin) for 1 hour.
-
Adsorption: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the corresponding concentrations of the test compounds.
-
Incubation: Incubate the plates for a duration that allows for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression.
Future Perspectives and Conclusion
The development of 5'-O-Benzoyl Ribavirin represents a logical and promising prodrug strategy to potentially enhance the therapeutic profile of Ribavirin. The increased lipophilicity conferred by the benzoyl group is expected to improve cellular uptake, which could translate to greater antiviral potency. However, this hypothesis remains to be rigorously tested.
The path forward requires a systematic and direct comparative evaluation of 5'-O-Benzoyl Ribavirin and Ribavirin against a broad panel of clinically relevant viruses. The experimental protocols outlined in this guide provide a framework for such studies. Beyond in vitro efficacy, future research should also focus on:
-
Pharmacokinetic studies: In vivo studies in animal models are crucial to compare the absorption, distribution, metabolism, and excretion (ADME) profiles of 5'-O-Benzoyl Ribavirin and Ribavirin.
-
Mechanism of activation: Studies to confirm the intracellular cleavage of the benzoyl group and the release of active Ribavirin are needed.
-
Efficacy in vivo: Ultimately, the antiviral efficacy of 5'-O-Benzoyl Ribavirin must be demonstrated in relevant animal models of viral diseases.
References
-
Comparative inhibition of influenza and parainfluenza virus replication by ribavirin in MDCK cells. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Mode of action of ribavirin: effect of nucleotide pool alterations on influenza virus ribonucleoprotein synthesis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
[In vitro and in vivo anti-influenza virus activity of ribavirin injection]. Yao Xue Xue Bao. Available at: [Link]
-
Use of Ribavirin for Hepatitis C Treatment in the Modern Direct-acting Antiviral Era. Hepatitis Monthly. Available at: [Link]
-
Ribavirin - Wikipedia. Available at: [Link]
-
In vitro and in vivo Phlebovirus inhibition by ribavirin. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Effectiveness of direct-acting antiviral drugs against hepatitis C virus: predictive factors of response to the treatment. World Journal of Gastroenterology. Available at: [Link]
-
Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. Molecules. Available at: [Link]
-
Ribavirin in the treatment of hepatitis C. Journal of Gastroenterology and Hepatology. Available at: [Link]
-
A broad influenza virus inhibitor acting via IMP dehydrogenase and in synergism with ribavirin. Antiviral Research. Available at: [Link]
-
Efficacy and Safety of Adding Ribavirin to Sofosbuvir-Based Direct-Acting Antivirals (DAAs) in Re-Treating Non-Genotype 1 Hepatitis C—A Systematic Review and Meta-Analysis. Viruses. Available at: [Link]
-
Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. Current Opinion in Virology. Available at: [Link]
-
The application and mechanism of action of ribavirin in therapy of hepatitis C. Antiviral Chemistry & Chemotherapy. Available at: [Link]
-
Ribavirin derivatives with a hexitol moiety: synthesis and antiviral evaluation. Antiviral Chemistry & Chemotherapy. Available at: [Link]
-
Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever. PLoS ONE. Available at: [Link]
-
The clinical pharmacology of ribavirin. Seminars in Liver Disease. Available at: [Link]
-
Ribavirin Pharmacokinetics. News-Medical.net. Available at: [Link]
-
The role of ribavirin in direct acting antiviral drug regimens for chronic hepatitis C. Journal of Hepatology. Available at: [Link]
-
Macromolecular prodrugs of ribavirin: towards a treatment for co-infection with HIV and HCV. Polymer Chemistry. Available at: [Link]
-
Pharmacokinetics and absolute bioavailability of ribavirin in healthy volunteers as determined by stable-isotope methodology. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules. Available at: [Link]
-
Synthesis, antiviral and antitumor activities investigations of a series of Ribavirin C-nucleoside analogue prodrugs. Bioorganic Chemistry. Available at: [Link]
-
In vitro antiviral efficacy of pleconaril and ribavirin on foot-and-mouth disease virus replication. BMC Veterinary Research. Available at: [Link]
Sources
- 1. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribavirin - Wikipedia [en.wikipedia.org]
- 4. The role of ribavirin in direct acting antiviral drug regimens for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative inhibition of influenza and parainfluenza virus replication by ribavirin in MDCK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo Phlebovirus inhibition by ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Ribavirin for Hepatitis C Treatment in the Modern Direct-acting Antiviral Era [xiahepublishing.com]
- 8. Effectiveness of direct-acting antiviral drugs against hepatitis C virus: predictive factors of response to the treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribavirin in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro antiviral efficacy of pleconaril and ribavirin on foot-and-mouth disease virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
